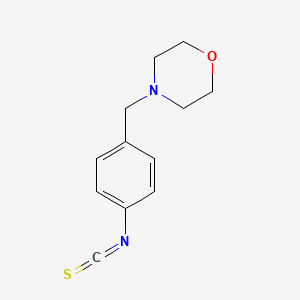

4-(4-Isothiocyanatobenzyl)-morpholine

Descripción

4-(4-Isothiocyanatobenzyl)-morpholine is a morpholine derivative featuring a benzyl linker substituted with an isothiocyanate (-N=C=S) group at the para position. Isothiocyanates are highly reactive electrophiles, making them valuable in bioconjugation chemistry, particularly for forming stable thiourea adducts with amines or thiols in drug development . These compounds are frequently used as intermediates in medicinal chemistry, leveraging the morpholine ring's polarity and the substituent's reactivity for targeted applications.

Propiedades

Fórmula molecular |

C12H14N2OS |

|---|---|

Peso molecular |

234.32 g/mol |

Nombre IUPAC |

4-[(4-isothiocyanatophenyl)methyl]morpholine |

InChI |

InChI=1S/C12H14N2OS/c16-10-13-12-3-1-11(2-4-12)9-14-5-7-15-8-6-14/h1-4H,5-9H2 |

Clave InChI |

HVIOUXHBBHOYEQ-UHFFFAOYSA-N |

SMILES canónico |

C1COCCN1CC2=CC=C(C=C2)N=C=S |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key analogs and their properties:

*Hypothetical compound based on structural analogs.

Key Comparative Findings

Morpholine vs. Thiomorpholine :

- Thiomorpholine derivatives (e.g., 4-(4-Nitrophenyl)thiomorpholine) exhibit greater lipophilicity due to sulfur’s polarizability, enhancing membrane permeability . The sulfur atom also introduces metabolic "soft spots," enabling oxidation to sulfoxides/sulfones .

- Morpholine analogs (e.g., 4-(4-Nitrobenzyl)morpholine) display distinct solid-state packing, relying on nitro-group interactions rather than classical H-bonds .

Substituent Effects :

- Nitro Groups : Electron-withdrawing nitro groups (e.g., 4-(4-Nitrobenzyl)morpholine) reduce electron density on the aromatic ring, influencing reactivity in reduction or substitution reactions .

- Fluoro Groups : Fluorine’s electronegativity (e.g., 4-(4-Fluorobenzyl)morpholine) enhances binding to hydrophobic pockets in biological targets, critical for drug activity .

Isocyanate vs. Isothiocyanate :

- Isocyanates (e.g., 4-(3-Isocyanatobenzyl)morpholine) react with amines to form ureas, while isothiocyanates preferentially target thiols, forming thioureas with higher stability . This distinction is vital for designing covalent inhibitors or probes.

Positional Isomerism :

- Para-substituted analogs (e.g., 4-(4-Nitrobenzyl)morpholine) exhibit symmetrical packing in crystals, whereas meta-substituted derivatives (e.g., 4-(3-Isocyanatobenzyl)morpholine) may adopt less ordered structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.